molecular formula C16H15N3OS B2897310 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one CAS No. 1056555-78-2

5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one

Cat. No. B2897310
CAS RN: 1056555-78-2
M. Wt: 297.38
InChI Key: VTSLUUJUPZFKPH-UHFFFAOYSA-N
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Description

5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one, as part of the thiazolidinone family, has been explored in various synthetic and structural chemistry studies. For instance, Al-Zaydi (2010) demonstrated the coupling of related thiazolidin-4-ones with electrophiles under microwave irradiation, highlighting the compound's utility in creating complex molecular structures through efficient synthetic routes (Al-Zaydi, 2010). Moreover, the investigation into the tautomerism of thiazolidin-4-one derivatives by Gzella et al. (2014) reveals the significance of structural analysis in understanding the physicochemical properties of such compounds (Gzella et al., 2014).

Biological Activities and Potential Applications

Several studies have focused on the biological activities of thiazolidin-4-one derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. For example, Feitoza et al. (2012) synthesized derivatives showing antimicrobial and cytotoxic activities, indicating potential applications in developing new therapeutic agents (Feitoza et al., 2012). Similarly, Kumar et al. (2014) reported on the antiproliferative effect of thiazolidinone analogues on human leukemic cells, underscoring the compound's potential in cancer treatment (Kumar et al., 2014).

Pharmacokinetics and Drug Development

Research into the pharmacokinetic properties of thiazolidin-4-one derivatives has also been conducted. Singh et al. (2015) synthesized novel non-steroidal anti-inflammatory derivatives of thiazolidin-4-one, demonstrating significant in vivo activity and favorable pharmacokinetic profiles, which could lead to the development of new drugs with reduced side effects (Singh et al., 2015).

properties

IUPAC Name

(2E)-5-[(4-methylphenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-5-7-12(8-6-11)10-13-15(20)19-16(21-13)18-14-4-2-3-9-17-14/h2-9,13H,10H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSLUUJUPZFKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N/C(=N\C3=CC=CC=N3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one

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